ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-6-(hydroxymethyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carboxylate
CAS No.: 664999-76-2
Cat. No.: VC21500976
Molecular Formula: C18H15ClFNO6
Molecular Weight: 395.8g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 664999-76-2 |
|---|---|
| Molecular Formula | C18H15ClFNO6 |
| Molecular Weight | 395.8g/mol |
| IUPAC Name | ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carboxylate |
| Standard InChI | InChI=1S/C18H15ClFNO6/c1-2-25-18(24)14-13(12-9(19)4-3-5-10(12)20)16-15(27-17(14)21)11(23)6-8(7-22)26-16/h3-6,13,22H,2,7,21H2,1H3 |
| Standard InChI Key | GUMSIRCVANOEGI-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(OC2=C(C1C3=C(C=CC=C3Cl)F)OC(=CC2=O)CO)N |
| Canonical SMILES | CCOC(=O)C1=C(OC2=C(C1C3=C(C=CC=C3Cl)F)OC(=CC2=O)CO)N |
Introduction
Chemical Properties and Structure
Chemical Identification
Ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-6-(hydroxymethyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carboxylate is identified by several standardized chemical identifiers that enable its precise recognition in scientific literature and databases. The compound is registered with the Chemical Abstracts Service (CAS) under the number 664999-76-2, which serves as its unique identifier in chemical databases worldwide. This identification system facilitates efficient tracking and referencing of research related to this compound across different scientific platforms and repositories.
The compound's molecular framework is represented through various standardized chemical notations, each providing specific information about its structure. These notations include the Standard InChI (InChI=1S/C18H15ClFNO6/c1-2-25-18(24)14-13(12-9(19)4-3-5-10(12)20)16-15(27-17(14)21)11(23)6-8(7-22)26-16/h3-6,13,22H,2,7,21H2,1H3) and the corresponding InChIKey (GUMSIRCVANOEGI-UHFFFAOYSA-N), which allow for digital representation and searchability of the compound's structure. Additionally, the SMILES notation (CCOC(=O)C1=C(OC2=C(C1C3=C(C=CC=C3Cl)F)OC(=CC2=O)CO)N) provides another standardized way to represent the molecule's structure in a linear format, particularly useful for computational chemistry applications.
Structural Features
The compound's structure centers around a pyrano[3,2-b]pyran core, which consists of two fused pyran rings that form the backbone of the molecule. This bicyclic heterocyclic system provides structural rigidity and serves as a scaffold for the various functional groups that contribute to the compound's chemical and biological properties. The presence of multiple functional groups on this core structure creates a complex three-dimensional molecule with unique spatial arrangements that influence its interactions with biological targets.
Several key functional groups are present in the molecule:
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An amino group (-NH₂) at position 2 of the pyrano[3,2-b]pyran system, which can participate in hydrogen bonding and potentially enhance water solubility.
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A 2-chloro-6-fluorophenyl substituent at position 4, which introduces lipophilicity and may influence the compound's ability to penetrate biological membranes.
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A hydroxymethyl group (-CH₂OH) at position 6, providing another site for hydrogen bonding and potentially affecting solubility.
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An oxo group (=O) at position 8, which can serve as a hydrogen bond acceptor in biological systems.
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An ethyl carboxylate group (-COOC₂H₅) at position 3, which could be subject to enzymatic hydrolysis in biological systems.
Physical and Chemical Properties
The physical and chemical properties of ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-6-(hydroxymethyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carboxylate are summarized in Table 1 below:
Table 1: Physical and Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₅ClFNO₆ |
| Molecular Weight | 395.8 g/mol |
| Physical State | Typically a solid at room temperature |
| Functional Groups | Amino, hydroxyl, ester, halogen (Cl, F), carbonyl |
| PubChem Compound ID | 651748 |
This compound has a relatively high molecular weight for a small molecule drug candidate, which may influence its pharmacokinetic properties. The presence of both hydrophilic groups (amino, hydroxyl) and lipophilic moieties (chlorofluorophenyl, ethyl ester) suggests a balanced partition coefficient that could affect its absorption and distribution in biological systems. The halogen substituents (chlorine and fluorine) on the phenyl ring are likely to influence the electronic properties of the molecule, potentially enhancing its binding affinity to specific biological targets.
Synthesis and Characterization
Analytical Characterization
Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for monitoring reaction progress and characterizing the final product. These methods ensure the purity and structural integrity of the compound. HPLC can provide information about the purity of the compound and detect the presence of impurities, while NMR spectroscopy can confirm the structure by identifying specific proton and carbon environments within the molecule.
Other analytical techniques that may be employed in the characterization of this compound include:
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Mass spectrometry (MS) for determining the molecular weight and fragmentation pattern
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Infrared (IR) spectroscopy for identifying functional groups
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X-ray crystallography for determining the three-dimensional structure
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Elemental analysis for confirming the elemental composition
These complementary analytical techniques provide a comprehensive characterization of the compound, ensuring its identity, purity, and structural integrity for research applications.
Availability and Supply
Ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-6-(hydroxymethyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carboxylate is available from several suppliers globally, including those in the Netherlands, the United Kingdom, and the United States. Suppliers such as Key Organics Limited, Specs, and Ryan Scientific, Inc. offer this compound for research purposes. The availability from multiple suppliers facilitates its acquisition for research applications in academia and industry.
When sourcing this compound, researchers should consider factors such as purity, cost, delivery times, and supplier reliability. Given its complex structure, ensuring high purity is particularly important for research applications where impurities could confound experimental results or lead to misinterpretation of biological activities.
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